molecular formula C16H24O3 B8550360 Ethyl 2-(1-adamantyl)-3-oxobutanoate

Ethyl 2-(1-adamantyl)-3-oxobutanoate

Cat. No.: B8550360
M. Wt: 264.36 g/mol
InChI Key: KJAUPJVVFIJSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-adamantyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 2-(1-adamantyl)-3-oxobutanoate

InChI

InChI=1S/C16H24O3/c1-3-19-15(18)14(10(2)17)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,3-9H2,1-2H3

InChI Key

KJAUPJVVFIJSEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 5.0 grams (0.033 mole) of adamantan-1-ol and 4.7 grams (0.036 mole) of ethyl acetoacetate in 60 mL of pentane was cooled to 7° C., and 5.1 grams (0.036 mole) of boron trifluoride etherate was added during a 2 minute period. An additional 3.8 mL of boron trifluoride etherate was then added, also during a 2 minute period. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature, where it was stirred for about 16 hours. After this time, the reaction mixture was again cooled to 7° C., and 24 grams of aqueous 50% potassium hydroxide was added. The reaction mixture was then made acidic with 12 mL of acetic acid. The reaction mixture was poured into a separatory funnel with 50 mL of water and 130 mL of diethyl ether. The mixture was shaken and the layers were separated. The water layer was washed with two portions of 30 mL each of toluene. The toluene washes were combined with the diethyl ether layer, and 100 mL of water was added to the combination. The mixture was filtered and the layers were separated. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 6.4 grams of ethyl 2-(adamant-1-yl)-3-oxobutanoate. The NMR spectrum was consistent with the proposed structure.
Quantity
5 g
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reactant
Reaction Step One
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4.7 g
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reactant
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60 mL
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solvent
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5.1 g
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reactant
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3.8 mL
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reactant
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0 (± 1) mol
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130 mL
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solvent
Reaction Step Five
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50 mL
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solvent
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12 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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